molecular formula C10H16N3NaO6S B3051507 Glutathione sodium salt CAS No. 34212-83-4

Glutathione sodium salt

Cat. No.: B3051507
CAS No.: 34212-83-4
M. Wt: 329.31 g/mol
InChI Key: QWXDICNEPRTOLR-GEMLJDPKSA-M
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Description

Glutathione sodium salt is a derivative of glutathione, a tripeptide composed of glutamic acid, cysteine, and glycine. It is a potent antioxidant found in plants, animals, fungi, and some bacteria and archaea. This compound plays a crucial role in protecting cells from oxidative stress by neutralizing reactive oxygen species and free radicals .

Mechanism of Action

Target of Action

Glutathione Sodium Salt, also known as Glutathione, primarily targets enzymes in the body. It acts as a cofactor for some enzymes, including glutathione peroxidase . It also interacts with leukotriene synthesis . Glutathione is involved in various steps of cell metabolism through several glutathione-dependent enzymes .

Mode of Action

Glutathione participates in the hepatic biotransformation and detoxification process. It acts as a hydrophilic molecule that is added to other lipophilic toxins or wastes prior to entering biliary excretion . It also participates in the detoxification of methylglyoxal , a toxic by-product of metabolism, mediated by glyoxalase enzymes .

Biochemical Pathways

Glutathione is synthesized through consecutive enzymatic reactions . It plays a central role in several metabolic pathways and protective mechanisms . It is involved in protein disulfide bond rearrangement and reduces peroxides . It also participates in the detoxification of methylglyoxal, a toxic by-product of metabolism, mediated by glyoxalase enzymes .

Pharmacokinetics

It is known that it plays a role in the hepatic biotransformation and detoxification process . It is also known that the sodium-dependent (active) glutathione transporter is present in all mammalian species, with a preferential expression in the central nervous system and the blood–brain barrier .

Result of Action

Glutathione acts as a defense mechanism against oxidative stress, which is caused by an imbalance between free radicals and antioxidants in the body . By neutralizing these free radicals, glutathione helps protect cells from damage and supports their proper functioning . It also modulates various cellular processes and is determinant for redox signaling, xenobiotics’ detoxication, regulation of cell proliferation, apoptosis, and immune functions .

Action Environment

The action of this compound can be influenced by environmental factors. For example, in plants, glutathione can aid in improving plant performance under salt stress . In the context of biotechnological production, aspects such as the medium composition (amino acids, alternative raw materials) and the use of technological approaches (control of osmotic and pressure conditions, magnetic field (MF) application, fed-batch process) were considered .

Biochemical Analysis

Biochemical Properties

Glutathione, sodium salt, has several metabolic functions in cells. The main one is its potential to act as an endogenous antioxidant agent . The thiol group of cysteine plays a significant role in the biochemical properties of Glutathione, sodium salt . It is involved in the detoxification of reactive oxygen species and xenobiotics . The glutathione-S-transferases (GSTs), a superfamily of Phase II detoxification enzymes, use Glutathione, sodium salt as a cofactor that reacts with electrophiles or oxidizing species such as xenobiotics and their metabolites to form conjugates .

Cellular Effects

Glutathione, sodium salt, has a profound impact on various types of cells and cellular processes. It influences cell function by modulating various cellular processes . It is determinant for redox signaling, xenobiotics’ detoxication, regulation of cell proliferation, apoptosis, and immune functions .

Molecular Mechanism

Glutathione, sodium salt, exerts its effects at the molecular level through various mechanisms. It serves as a cofactor for some enzymes, is a storage and transport form of the amino acid cysteine, and keeps the cellular thiol reduction potential in a strongly reduced form to protect essential thiol groups in enzymes against oxidation . It is also involved in cellular regulation, as the activity of many proteins can be modulated by glutathionylation .

Temporal Effects in Laboratory Settings

The effects of Glutathione, sodium salt, change over time in laboratory settings. For instance, an early and prolonged administration of Glutathione, sodium salt in patients with ST-Elevation Myocardial Infarction was able to significantly reduce H2O2 production and decrease isoprostanes serum levels .

Dosage Effects in Animal Models

The effects of Glutathione, sodium salt vary with different dosages in animal models. For instance, a dose of 330 µg/kg/d was effective in protecting the lung structure, while a dose of 750 µg/kg/d was required to normalize plasma glutathione levels .

Metabolic Pathways

Glutathione, sodium salt, is involved in several metabolic pathways. It is synthesized through consecutive enzymatic reactions . The first enzyme, the γ-glutamylcysteinyl ligase (GCL, glutamate cysteine synthase), is a rate-limiting enzyme in glutathione synthesis .

Transport and Distribution

Glutathione, sodium salt, is transported and distributed within cells and tissues. It cannot freely cross a lipid bilayer because it is negatively charged at physiological pH, so the outer mitochondrial membrane (OMM) and inner mitochondrial membrane (IMM) must be equipped with transporters or channels to facilitate the entry of Glutathione, sodium salt .

Subcellular Localization

Glutathione, sodium salt, is present in the most important cellular districts like mitochondria and nucleus to indicate its central role in several metabolic pathways and protective mechanisms . The subcellular results show that salt induces sodium compartmentalization in the cell vacuoles and seems to be mediated by vesicle trafficking .

Preparation Methods

Synthetic Routes and Reaction Conditions

Glutathione sodium salt can be synthesized through various methods. One common approach involves the chemical synthesis of glutathione followed by its conversion to the sodium salt form. The synthesis of glutathione itself involves two main steps:

Industrial Production Methods

Industrial production of this compound often employs fermentation processes using microorganisms such as Saccharomyces cerevisiae. The fermentation medium is optimized to enhance glutathione production, and the resulting glutathione is then converted to its sodium salt form .

Chemical Reactions Analysis

Types of Reactions

Glutathione sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Glutathione sodium salt has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glutathione sodium salt is unique due to its tripeptide structure, which allows it to participate in a wide range of biochemical reactions. Its ability to conjugate with electrophiles and reduce peroxides makes it a versatile compound in both biological and industrial applications .

Properties

CAS No.

34212-83-4

Molecular Formula

C10H16N3NaO6S

Molecular Weight

329.31 g/mol

IUPAC Name

sodium;2-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-sulfanylpropanoyl]amino]acetate

InChI

InChI=1S/C10H17N3O6S.Na/c11-5(10(18)19)1-2-7(14)13-6(4-20)9(17)12-3-8(15)16;/h5-6,20H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19);/q;+1/p-1/t5-,6-;/m0./s1

InChI Key

QWXDICNEPRTOLR-GEMLJDPKSA-M

SMILES

C(CC(=O)NC(CS)C(=O)NCC(=O)[O-])C(C(=O)[O-])N.[Na+].[Na+]

Isomeric SMILES

C(CC(=O)N[C@@H](CS)C(=O)NCC(=O)[O-])[C@@H](C(=O)O)N.[Na+]

Canonical SMILES

C(CC(=O)NC(CS)C(=O)NCC(=O)[O-])C(C(=O)O)N.[Na+]

Key on ui other cas no.

34212-83-4

sequence

XCG

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What evidence suggests that Glutathione sodium salt can protect against Contrast-Induced Acute Kidney Injury (CI-AKI)?

A1: [, ] Research suggests that GSSG may help prevent CI-AKI, a serious complication that can occur after procedures involving contrast dye, particularly in patients with ST-Elevation Myocardial Infarction (STEMI) undergoing primary Percutaneous Coronary Intervention (pPCI). A study found a significantly lower incidence of CI-AKI in patients treated with GSSG compared to a placebo group []. The proposed mechanism involves GSSG's antioxidant properties, potentially counteracting the oxidative stress and vasoconstriction triggered by contrast media [].

Q2: How does this compound affect nitric oxide bioavailability in the context of acute myocardial infarction?

A2: [] GSSG has been linked to increased nitric oxide (NO) bioavailability in patients with acute myocardial infarction. This is significant because NO plays a crucial role in vasodilation and maintaining vascular health. While the exact mechanisms are still under investigation, the observed increase in NO bioavailability with GSSG treatment suggests a potential protective effect against ischemia-reperfusion injury [].

Q3: Beyond its antioxidant properties, are there other potential mechanisms by which this compound might confer cardioprotection?

A4: [] While GSSG's antioxidant activity is well-established, emerging research suggests additional cardioprotective mechanisms. These may include modulating inflammatory responses, regulating intracellular calcium homeostasis, and influencing cell survival pathways. Understanding these multifaceted actions could pave the way for developing more targeted therapeutic approaches using GSSG [].

Q4: What are the current limitations and future directions for research on this compound in treating cardiovascular diseases?

A5: [, , ] Despite promising preliminary findings, research on GSSG's therapeutic potential in cardiovascular diseases is still in its early stages. Larger, well-designed clinical trials are crucial to confirm its efficacy and safety. Future research should focus on optimizing dosage regimens, exploring combination therapies, and elucidating the precise molecular mechanisms underlying GSSG's cardioprotective effects [, , ]. Additionally, investigating potential long-term effects and any unforeseen risks associated with GSSG administration is essential.

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